molecular formula C15H13N3OS2 B11208281 N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B11208281
M. Wt: 315.4 g/mol
InChI Key: VJCCGAJNCDBWSI-UHFFFAOYSA-N
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Description

N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 4-methylbenzylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with thiosemicarbazide and subjected to cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The thiadiazole ring is crucial for its binding affinity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide
  • 4-Methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}pentyl)benzenesulfonamide
  • (4-Nitrophenyl)sulfonyltryptophan

Uniqueness

N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both thiadiazole and thiophene rings. This combination imparts distinct electronic properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3OS2/c1-10-4-6-11(7-5-10)9-13-17-18-15(21-13)16-14(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19)

InChI Key

VJCCGAJNCDBWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

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